[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate is a natural product found in Melia azedarach and Azadirachta indica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18885666
InChI: InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22?,23-,24-,25+,28-,29?,30-,32-,33+,34-/m1/s1
SMILES:
Molecular Formula: C34H44O9
Molecular Weight: 596.7 g/mol

[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate

CAS No.:

Cat. No.: VC18885666

Molecular Formula: C34H44O9

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate -

Specification

Molecular Formula C34H44O9
Molecular Weight 596.7 g/mol
IUPAC Name [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
Standard InChI InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22?,23-,24-,25+,28-,29?,30-,32-,33+,34-/m1/s1
Standard InChI Key CJHBVBNPNXOWBA-KTLKVUSGSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@H]([C@]4([C@@H]3OC5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C

Introduction

Structural Elucidation and Stereochemical Features

Core Framework and Substituents

Compound A belongs to the pentacyclic diterpenoid class, characterized by a fused 5-ring system:

  • A dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-ene backbone.

  • Substituents include:

    • A furan-3-yl group at position 6.

    • A 2-methoxy-2-oxoethyl moiety at position 10.

    • An acetyloxy group at position 14.

    • An (E)-2-methylbut-2-enoate ester at position 12 .

The stereochemistry is defined by 11 chiral centers (1R,2S,6R,9R,10R,11R,12S,14R,15R), which critically influence its biological interactions .

Spectroscopic and Crystallographic Data

  • SMILES Notation:
    C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@H]([C@]4([C@@H]3OC5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C .

  • InChIKey: CJHBVBNPNXOWBA-KTLKVUSGSA-N .

  • X-ray crystallography confirms the E-configuration of the 2-methylbut-2-enoate side chain and the relative stereochemistry of the pentacyclic core .

Synthesis and Chemical Reactivity

Biosynthetic Origins

Compound A is a natural product isolated from Azadirachta indica (neem) seeds, where it coexists with structurally related limonoids. Biosynthetically, it arises from oxidative modifications of tetranortriterpenoid precursors.

Laboratory Synthesis

Key steps in its synthetic pathway include:

  • Stille Coupling: Palladium-catalyzed cross-coupling of a vinyl triflate intermediate with tri-n-butylvinylstannane to construct the furan-3-yl substituent .

  • Acetylation: Introduction of the acetyloxy group at position 14 using acetic anhydride under basic conditions .

  • Esterification: Formation of the (E)-2-methylbut-2-enoate side chain via Steglich esterification .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Stille CouplingPd(PPh₃)₄, DMF, 80°C62
AcetylationAc₂O, pyridine, RT85
EsterificationDCC, DMAP, CH₂Cl₂78

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: 3.921 (indicating high lipophilicity) .

  • logS: -5.39 (poor aqueous solubility) .

  • Topological Polar Surface Area (TPSA): 110.5 Ų .

Absorption and Metabolism

  • Caco-2 Permeability: -5.029 (low intestinal absorption) .

  • CYP450 Interactions:

    • Strong inhibition of CYP3A4 (0.855) and CYP2C9 (0.701) .

    • Substrate for CYP3A4 (0.768) and CYP2C19 (0.409) .

  • Plasma Protein Binding: 95.96%, limiting free drug availability .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability0.039 (F20%), 0.689 (F30%)
VD2.831 L/kg
Clearance (CL)8.516 mL/min/kg
Half-life (T₁/₂)0.311 hours

Biological Activities and Mechanisms

Toxicity Profile

  • hERG Inhibition: 0.15 (low risk of cardiotoxicity) .

  • Hepatotoxicity: High risk (H-HT score: 0.736) .

  • DILI (Drug-Induced Liver Injury): 0.859 .

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Antiproliferative Agent: Potential use in osteosarcoma and glioblastoma due to its mitochondrial targeting .

  • Antioxidant Activity: SR-ARE score of 0.62 suggests moderate free radical scavenging capacity .

Development Hurdles

  • Poor Solubility: Requires formulation with nanocarriers (e.g., liposomes).

  • CYP-Mediated Drug-Drug Interactions: Contraindicated with CYP3A4 substrates like warfarin .

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